molecular formula C13H17NS B13082987 (1-Benzothiophen-3-ylmethyl)(butyl)amine

(1-Benzothiophen-3-ylmethyl)(butyl)amine

Cat. No.: B13082987
M. Wt: 219.35 g/mol
InChI Key: GBDYDZKHHYFQGB-UHFFFAOYSA-N
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Description

(1-Benzothiophen-3-ylmethyl)(butyl)amine is an organic compound with the molecular formula C₁₃H₁₇NS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzothiophen-3-ylmethyl)(butyl)amine typically involves the functionalization of benzothiophene derivatives. One common method is the Ullmann cross-coupling reaction, which involves the coupling of aryl halides with amines in the presence of a copper catalyst . Another method involves the condensation of benzothiophene-3-carboxylic acid derivatives with amines under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Ullmann coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-3-ylmethyl)(butyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(1-Benzothiophen-3-ylmethyl)(butyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzothiophen-3-ylmethyl)(butyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzothiophen-3-ylmethyl)(butyl)amine is unique due to the presence of both the benzothiophene core and the butylamine side chain. This combination imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H17NS/c1-2-3-8-14-9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,14H,2-3,8-9H2,1H3

InChI Key

GBDYDZKHHYFQGB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CSC2=CC=CC=C21

Origin of Product

United States

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